4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol
Description
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol is a synthetic amino alcohol derivative featuring a brominated thiophene moiety and a pentan-1-ol backbone.
Properties
Molecular Formula |
C10H16BrNOS |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C10H16BrNOS/c1-8(3-2-4-13)12-6-10-5-9(11)7-14-10/h5,7-8,12-13H,2-4,6H2,1H3 |
InChI Key |
YWJGTMIMTWUXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with an appropriate amine, followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(4-Thiophen-2-yl)methyl]amino}pentan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol":
Basic Information:
- CAS Number: While not directly available for "this compound", a related compound, "4-(((4-Bromothiophen-2-yl)methyl)amino)pentan-1-ol" has the CAS number 1539072-56-4 . Another similar compound, "4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol" has the CAS number 1511838-98-4 .
- Molecular Weight: For the compound "4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol", the molecular weight is 292.24 .
- Molecular Formula: The molecular formula for "4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol" is C11H18BrNOS .
Potential Applications (based on similar compounds):
While specific applications for "this compound" are not detailed in the search results, information on similar compounds and related chemical functionalities can provide insights. For example, "4-(Octylamino)pentan-1-ol" is noted to have applications in:
- Chemistry: As a building block in the synthesis of more complex molecules.
- Biology: For its potential role in biological systems and interactions with biomolecules.
- Medicine: Explored for potential therapeutic properties and as a precursor in drug synthesis.
- Industry: Used in the production of specialty chemicals and materials.
Given the bromothiophene component, it may also be relevant to consider the applications of brominated thiophenes, which can be used in various organic synthesis and material science applications.
General Information on related compounds
Mechanism of Action
The mechanism of action of 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substitutional Differences
The compound’s uniqueness lies in its 4-bromothiophen-2-ylmethyl substituent. Key analogs for comparison include:
Key Observations :
- Branched analogs (e.g., 4-methylcyclohexylamino derivatives) exhibit reduced volatility due to steric effects, a trend expected to extend to the target compound .
Physicochemical Properties
Boiling Points and Volatility
Evidence from simpler alcohols (e.g., pentan-1-ol, butan-1-ol) indicates that branching and substituent size inversely correlate with volatility . For example:
- Pentan-1-ol : Boiling point ~138°C (linear chain, high volatility).
- 4-Methylpentan-1-ol : Boiling point >150°C (branched, lower volatility).
The target compound’s bromothiophene and amino groups are expected to significantly elevate its boiling point (>200°C) due to increased molecular weight and intermolecular hydrogen bonding.
Solubility and Stability
- Hydrophilicity: The hydroxyl and amino groups enhance water solubility, but the bromothiophene moiety may reduce it compared to polar substituents like morpholine (e.g., Be2 in ).
- Stability : Bromine’s electron-withdrawing nature could render the compound susceptible to photodegradation, necessitating storage in opaque containers .
Yield Considerations :
- Grignard reactions (e.g., in ) typically yield 45–62%, but reproducibility issues may arise due to competing side reactions.
- Alkylation methods () offer higher consistency (~77% yield) but require stringent temperature control.
Industrial Use
- Volatile Compound Analysis : Pentan-1-ol derivatives are used as internal standards in GC analysis (). The target compound’s low volatility may limit its utility in this context.
Biological Activity
The compound 4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol, with the chemical formula CHBrNOS, is a derivative of bromothiophene that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a bromothiophene moiety attached to a pentan-1-ol chain via an amino group. The presence of the bromine atom and the thiophene ring contributes to its unique chemical properties, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 278.20 g/mol |
| Chemical Formula | CHBrNOS |
| CAS Number | 1539072-56-4 |
| Standard Purity | 95% |
Antimicrobial Activity
Research has indicated that derivatives of bromothiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antiparasitic Activity
In studies focusing on antiparasitic effects, compounds with similar structural features have demonstrated activity against parasites such as Trypanosoma brucei and Leishmania major. These compounds inhibit key enzymes involved in the parasites' survival, showcasing a selectivity index that indicates low toxicity to host cells . The inhibition of pteridine reductase 1 (PTR1), a crucial enzyme in folate metabolism within these parasites, has been identified as a potential mechanism for their antiparasitic effects.
Anticancer Properties
The anticancer potential of bromothiophene derivatives has also been explored. These compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural characteristics of this compound may enhance its interaction with cellular targets involved in cancer progression.
Study on Antimicrobial Activity
A study published in Nature Communications highlighted the synthesis and evaluation of several bromothiophene derivatives, including analogs of this compound. The results indicated potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Investigation into Antiparasitic Effects
In another study focused on antiparasitic activity, researchers synthesized chroman derivatives that share structural similarities with this compound. These compounds exhibited IC50 values below 10 µM against Leishmania species, indicating strong potential for therapeutic applications against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
